molecular formula C7H13NO2 B1452350 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone CAS No. 1263378-58-0

1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone

Cat. No.: B1452350
CAS No.: 1263378-58-0
M. Wt: 143.18 g/mol
InChI Key: FFUFCIJZAUZZKC-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone is a heterocyclic organic compound with a molecular formula of C7H13NO2. It features a pyrrolidine ring substituted with a hydroxy and a methyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone typically involves the reaction of 3-hydroxy-3-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products:

    Oxidation: 1-(3-Oxo-3-methyl-pyrrolidin-1-YL)-ethanone.

    Reduction: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

    1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-propanone: Similar structure but with an additional carbon in the side chain.

    1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-butanone: Similar structure but with two additional carbons in the side chain.

Uniqueness: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-hydroxy-3-methylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)8-4-3-7(2,10)5-8/h10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUFCIJZAUZZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239573
Record name Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-58-0
Record name Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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